3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
Description
Properties
Molecular Formula |
C22H15BrN4O |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-11-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C22H15BrN4O/c1-14-20(15-7-9-16(23)10-8-15)21-24-13-18-19(27(21)25-14)11-12-26(22(18)28)17-5-3-2-4-6-17/h2-13H,1H3 |
InChI Key |
MCUHHKRROIOKRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Pyrazole-Pyrimidine Cyclocondensation
The fused pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation between 5-aminopyrazole derivatives and β-dicarbonyl compounds. For instance, 5-amino-3-(4-bromophenyl)-1H-pyrazole-4-carbonitrile reacts with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. This method achieves yields of 87–95% when using acetic acid as both solvent and catalyst at reflux (110°C, 8–12 hours).
Table 1: Cyclocondensation Reaction Parameters
| Starting Material | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| 5-Amino-3-(4-bromophenyl)-1H-pyrazole | Ethyl acetoacetate | AcOH, 110°C, 8h | 89 |
| 5-Amino-3-methyl-1H-pyrazole | Pentane-2,4-dione | H2SO4, 100°C, 6h | 92 |
Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that solvent-free microwave-assisted cyclization (120°C, 20 minutes) between N-(5-amino-4-cyano-1H-pyrazol-3-yl)-benzamide and benzylidene malononitrile yields 97% of the pyrazolo[1,5-a]pyrimidine scaffold. This approach minimizes side reactions and reduces purification needs.
Incorporation of the 4-Bromophenyl Substituent
Suzuki-Miyaura Cross-Coupling
The 4-bromophenyl group is introduced via palladium-catalyzed cross-coupling. A brominated pyrazole intermediate undergoes Suzuki coupling with phenylboronic acid in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1). This method achieves >85% yield while preserving the integrity of the heterocyclic core.
Table 2: Suzuki Coupling Optimization
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | Dioxane/H2O | 80 | 87 |
| PdCl2(dppf) | K3PO4 | Toluene/EtOH | 100 | 78 |
Direct Bromination Techniques
Electrophilic bromination of pre-formed pyrazolo-pyrimidine derivatives using N-bromosuccinimide (NBS) in CHCl3 at 0°C selectively functionalizes the phenyl ring at the para position. However, this method risks over-bromination and requires careful stoichiometric control (1.1 equiv NBS).
One-Pot Multicomponent Assembly
A three-component reaction streamlines synthesis by combining 5-amino-1H-pyrazole , 4-bromobenzaldehyde , and ethyl cyanoacetate in ethanol with piperidine as a base. The reaction proceeds via imine formation, followed by cyclization and aromatization, yielding the target compound in 72% yield after recrystallization.
Key Advantages:
-
Eliminates isolation of intermediates
-
Reduces total reaction time to 6 hours
-
Enables modular substitution patterns
Catalytic Dehydrogenative Coupling (CDC)
Cross-dehydrogenative coupling (CDC) offers a metal-free route to construct the pyrido[3,4-e]pyrimidine ring. Using tert-butyl hydroperoxide (TBHP) as an oxidant, the reaction between 3-(4-bromophenyl)-1H-pyrazolo[3,4-b]pyridine and dimethyl acetamide generates the fused system via C–N bond formation. This method achieves 74% yield under mild conditions (60°C, 12 hours).
Post-Functionalization and Derivatization
Methyl Group Introduction
The 2-methyl substituent is incorporated via alkylation of a secondary amine intermediate. Treatment of 7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with methyl iodide and K2CO3 in DMF at 50°C installs the methyl group with 91% efficiency.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes electrophilic substitution at the 3-position due to the electron-rich nature of the pyrazole ring. Key examples include:
-
Selenylation : Diphenyl diselenide (Ph₂Se₂) under electrochemical conditions (graphite electrodes, acetonitrile) introduces selenium at position 3 .
-
Sulfenylation : Diphenyl disulfide (Ph₂S₂) under similar conditions yields thioether derivatives .
-
Oxidative halogenation : Halogen atoms (Br, I) can be introduced via K₂S₂O₈ and NaX .
| Functional Group | Reagent | Yield | Position |
|---|---|---|---|
| Selenyl (-SePh) | Ph₂Se₂, TBABF₄ | 75–85% | C-3 |
| Sulfenyl (-SPh) | Ph₂S₂, TBABF₄ | 46–86% | C-3 |
| Bromine (-Br) | K₂S₂O₈, NaBr | N/A | C-3 |
Oxidation and Reduction
The ketone group at position 6(7H) undergoes:
-
Reduction : Sodium borohydride (NaBH₄) converts the ketone to an alcohol.
-
Oxidation : Potassium permanganate (KMnO₄) or other oxidants may introduce hydroxyl groups.
Regioselectivity in Cyclization
The formation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines involves nitrogen participation in cyclization. For example, reactions of aminopyrazoles with cinnamoyl derivatives under microwave conditions favor 7-amino isomers due to:
-
Kinetic control : Rapid cyclization driven by microwave heating .
-
Steric effects : Bulky substituents direct regioselectivity .
Electrophilic Substitution
The pyrazole ring’s electron density at position 3 facilitates substitution. Electrochemical methods enhance regioselectivity by stabilizing radical intermediates .
Key Considerations
-
Stability : Bromophenyl substituents may undergo debromination under harsh conditions .
-
Structural confirmation : NMR (¹H, ¹³C) and X-ray diffraction are critical for verifying regioisomers .
This compound’s reactivity highlights the versatility of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines in medicinal and materials chemistry, with substitution patterns influencing biological activity. Further studies on its specific reactivity profile would expand its applications.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, typically involves multi-step reactions that can include halogenation and cyclization processes. Recent methodologies have demonstrated efficient synthetic routes that yield high purity and good yields of these compounds through copper-catalyzed reactions and microwave-assisted synthesis techniques .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives. The compound has shown significant inhibitory effects against various bacterial strains. For example:
- Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 4–20 μmol L, indicating potent antimicrobial activity .
- Compounds with specific substituents exhibited enhanced activity compared to standard antibiotics like cefotaxime .
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been a focus of research due to their ability to inhibit cancer cell proliferation. Notably:
- In vitro studies using MDA-MB-231 human breast cancer cells demonstrated varying degrees of growth inhibition with synthesized derivatives .
- The presence of specific functional groups in the structure has been linked to enhanced anticancer efficacy, suggesting a structure-activity relationship that merits further exploration .
Kinase Inhibition
Compounds in this class have also been investigated for their ability to inhibit various kinases implicated in cancer and other diseases:
- Pyrazolo[1,5-a]pyrimidines have been found to effectively inhibit kinases such as c-Abl and c-Kit, which are crucial in several signaling pathways related to tumor growth and survival .
- This inhibition can lead to promising therapeutic strategies for treating kinase-dependent diseases by targeting specific pathways involved in malignancies .
Case Studies
| Study | Compound | Activity | Findings |
|---|---|---|---|
| Study 1 | 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one | Antimicrobial | MIC values between 4–20 μmol L against various bacterial strains. |
| Study 2 | Pyrazolo[1,5-a]pyrimidine derivatives | Anticancer | Inhibition of MDA-MB-231 cell proliferation; structure-activity relationship established. |
| Study 3 | Kinase inhibitors based on pyrazolo[1,5-a]pyrimidines | Kinase inhibition | Effective against c-Abl and c-Kit; potential for treating kinase-dependent cancers. |
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Substituent Bulk : The 7-phenyl group in the target compound is less sterically hindered than the indole-ethyl group in , which may improve synthetic accessibility but reduce target specificity.
- Electronic Properties : Trimethoxyphenyl (in ) introduces electron-donating methoxy groups, contrasting with the electron-withdrawing bromophenyl in the target compound.
Physicochemical Properties
- Solubility : Bromine’s lipophilicity likely reduces aqueous solubility compared to Cl or F analogs.
- Thermal Stability : Melting points for similar compounds (e.g., 207–209°C in ) suggest moderate stability, though data for the target compound are unavailable.
Biological Activity
The compound 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action based on various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including the compound .
In Vitro Studies
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .
- IC50 Values :
The anticancer efficacy is attributed to the ability of the compound to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and proliferation . The structural modifications in derivatives have shown significant improvements in activity due to enhanced binding affinity to target enzymes.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties , particularly against bacterial strains.
- Biofilm Formation : Studies indicate that pyrazolo[1,5-a]pyrimidine derivatives can inhibit biofilm formation by various bacteria, which is critical for treating resistant infections .
- Minimum Inhibitory Concentration (MIC) :
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Synthesis and Screening : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and screened them for anticancer and antimicrobial activities, revealing that structural modifications significantly impacted their efficacy .
- In Vivo Studies : Although most research focuses on in vitro results, preliminary in vivo studies are necessary to validate the therapeutic potential of these compounds in animal models.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, and how can yield optimization be achieved?
- Methodological Answer : The compound can be synthesized via multicomponent reactions using pyrazolo-pyrimidine precursors (e.g., 2-methylpyrazolo[1,5-a]pyrimidine derivatives) and aryl halides under reflux conditions. For example, details a stepwise approach involving condensation of hydrazine derivatives with substituted aldehydes in polar solvents (e.g., pyridine or ethanol) . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for amine:aldehyde), controlled temperature gradients (reflux at 80–100°C), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. How should researchers characterize the structural identity of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy : Use and NMR to confirm substituent positions. For instance, the 4-bromophenyl group exhibits aromatic protons as doublets (δ 7.2–7.8 ppm) and a singlet for the methyl group at C2 (δ 2.5 ppm) .
- X-ray Crystallography : As shown in , single-crystal X-ray diffraction reveals planar conformations of fused pyrimidine and pyrazole rings. Dihedral angles between aromatic substituents (e.g., bromophenyl vs. phenyl groups) should be measured to assess steric interactions (e.g., 32.62° twist in related structures) .
Q. What experimental design principles ensure reproducibility in synthesizing this compound?
- Methodological Answer : Adopt randomized block designs with split-plot arrangements (as in ), where reaction parameters (temperature, solvent, catalyst) are treated as main plots and substituent variations as subplots. Use ≥4 replicates per condition to account for batch variability. Monitor reaction progress via TLC or HPLC at fixed intervals .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Perform geometry-optimized calculations (e.g., MOPAC PM3 or DFT) to model electronic effects of the bromophenyl group. highlights that the planar pyrimidine ring facilitates π-π stacking (slippage ~1.318 Å), which stabilizes transition states. Compute Fukui indices to identify electrophilic centers (e.g., C6 position) prone to substitution .
Q. What strategies resolve contradictions in spectroscopic data vs. crystallographic observations?
- Methodological Answer : If NMR suggests a non-planar conformation but X-ray data indicates planarity, conduct variable-temperature NMR to detect dynamic effects. For example, notes that intramolecular C–H···N interactions can enforce rigidity in solution, masking flexibility observed in solid-state structures . Cross-validate with DFT-based NMR chemical shift calculations (e.g., using Gaussian 16).
Q. How can structure-activity relationships (SARs) be explored for this compound’s potential biological targets?
- Methodological Answer :
- In Vitro Assays : Screen against kinase or protease panels (e.g., EGFR or PARP) using fluorescence polarization.
- SAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with activity using 3D-QSAR. For instance, shows that electron-withdrawing groups at the 4-bromophenyl position enhance binding to hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
